molecular formula C19H38NaO9P B12070127 sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

Cat. No.: B12070127
M. Wt: 464.5 g/mol
InChI Key: QMTXFWSDPFMLQS-MVFUPKDGSA-M
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Description

Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula : Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula: C₂₄H₄₈NaO₉P . It consists of a sodium ion (Na⁺) and a lipid-like structure containing hydroxyl groups and fatty acid esters. The compound plays essential roles in various biological processes due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with glycerol, which undergoes selective phosphorylation at the 2,3-dihydroxypropyl moiety. Subsequent esterification with tridecanoic acid yields the desired compound.

Reaction Conditions::
  • Phosphorylation: Glycerol is treated with a phosphorylating agent (e.g., phosphoric acid or phosphorus oxychloride) under controlled conditions.
  • Esterification: The phosphorylated glycerol reacts with tridecanoic acid (or its derivative) in the presence of a suitable catalyst (e.g., acid or base).

Industrial Production:: Industrial-scale production typically involves enzymatic processes or chemical synthesis. Enzymatic methods utilize phosphotransferases to catalyze the phosphorylation step, while chemical synthesis employs established organic chemistry techniques.

Chemical Reactions Analysis

Reactions::

  • Hydrolysis : The compound can undergo hydrolysis, breaking the ester bonds to release the fatty acid and glycerol components.
  • Phosphorylation/Dephosphorylation : The phosphate group can be phosphorylated or dephosphorylated, affecting its biological activity.
Common Reagents and Conditions::
  • Hydrolysis : Acidic or alkaline conditions (e.g., hydrochloric acid, sodium hydroxide).
  • Phosphorylation/Dephosphorylation : Phosphorylating agents (e.g., ATP) or phosphatases.

Major Products:: Hydrolysis yields tridecanoic acid, glycerol, and inorganic phosphate.

Scientific Research Applications

  • Cell Membrane Composition : The compound contributes to cell membrane integrity and fluidity.
  • Signaling Pathways : It participates in intracellular signaling cascades.
  • Lipid Metabolism : It plays a role in lipid metabolism and transport.

Mechanism of Action

The compound’s mechanism of action involves interactions with cell membranes, modulating membrane fluidity, and influencing membrane-bound enzymes and receptors. It may also affect lipid-mediated signaling pathways.

Comparison with Similar Compounds

While sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is unique due to its specific fatty acid composition, similar compounds include other phosphorylated lipids, such as phosphatidylcholine and phosphatidylethanolamine.

Properties

Molecular Formula

C19H38NaO9P

Molecular Weight

464.5 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

InChI

InChI=1S/C19H39O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(23)26-14-18(22)16-28-29(24,25)27-15-17(21)13-20;/h17-18,20-22H,2-16H2,1H3,(H,24,25);/q;+1/p-1/t17?,18-;/m1./s1

InChI Key

QMTXFWSDPFMLQS-MVFUPKDGSA-M

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+]

Origin of Product

United States

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